![molecular formula C13H16S2 B13806286 2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
2-(Pentylthio)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentylthio)benzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a fused benzene and thiophene ring The compound this compound is characterized by the presence of a pentylthio group attached to the second position of the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylthio)benzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromobenzothiophene with pentylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Bromobenzothiophene+PentylthiolK2CO3,DMF,Heatthis compound
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromobenzothiophene is coupled with pentylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentylthio)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the pentylthio group, yielding benzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzothiophene.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Pentylthio)benzo[b]thiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(Pentylthio)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: The parent compound without the pentylthio group.
2-(Methylthio)benzo[b]thiophene: A similar compound with a methylthio group instead of a pentylthio group.
2-(Ethylthio)benzo[b]thiophene: A similar compound with an ethylthio group.
Uniqueness
2-(Pentylthio)benzo[b]thiophene is unique due to the presence of the pentylthio group, which can influence its chemical reactivity and physical properties. The longer alkyl chain may affect its solubility, melting point, and interaction with biological targets compared to shorter alkylthio derivatives.
Eigenschaften
Molekularformel |
C13H16S2 |
|---|---|
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
2-pentylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C13H16S2/c1-2-3-6-9-14-13-10-11-7-4-5-8-12(11)15-13/h4-5,7-8,10H,2-3,6,9H2,1H3 |
InChI-Schlüssel |
PWEZONLPHGGEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=CC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



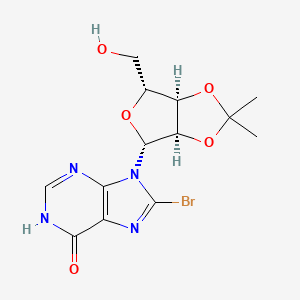
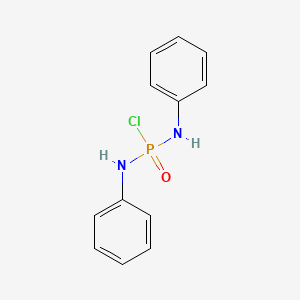
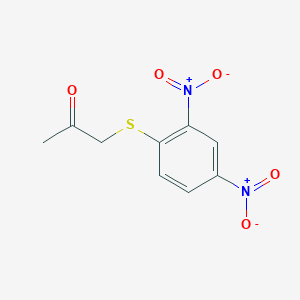
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)
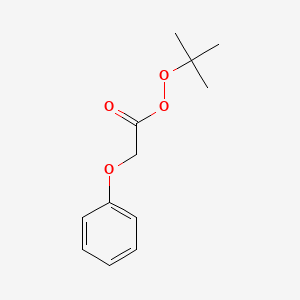

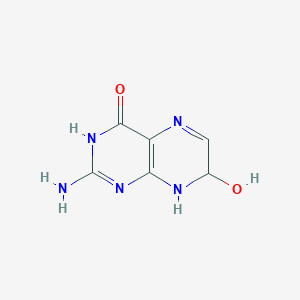
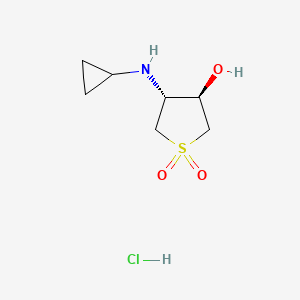
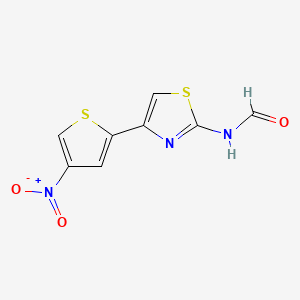

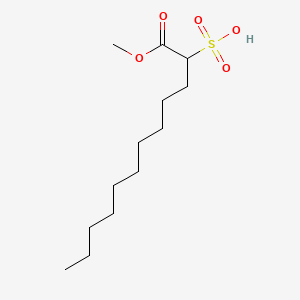
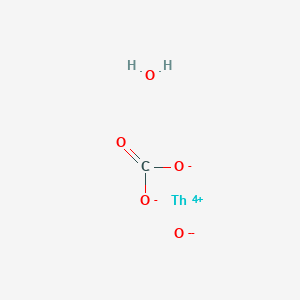
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
